molecular formula C14H10ClFN4OS B6428655 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide CAS No. 2034381-15-0

2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

Cat. No. B6428655
CAS RN: 2034381-15-0
M. Wt: 336.8 g/mol
InChI Key: OGGRTHGFNMMNMW-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group attached to a thiophene ring via a triazole ring. The benzamide moiety is substituted with chloro and fluoro groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between them. The presence of the benzamide, triazole, and thiophene rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the benzamide group might undergo hydrolysis, the triazole ring might participate in click reactions, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide group and the halogen atoms might affect its solubility, while the aromatic rings might contribute to its stability .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research might focus on exploring the biological activity of this compound, developing more efficient synthesis methods, or investigating its potential uses .

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus, like this one, have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Compounds with a thiophene nucleus have been found to interact with various targets depending on their specific therapeutic properties . For instance, they can inhibit kinases, modulate estrogen receptors, or exhibit anti-microbial properties .

Biochemical Pathways

Compounds with a thiophene nucleus have been found to affect a variety of biochemical pathways depending on their specific therapeutic properties . For instance, they can inhibit the synthesis of certain proteins, modulate the activity of certain enzymes, or interfere with the replication of certain microorganisms .

Pharmacokinetics

Compounds with a thiophene nucleus are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect their bioavailability and distribution within the body.

Result of Action

Compounds with a thiophene nucleus have been found to have a wide range of effects depending on their specific therapeutic properties . For instance, they can inhibit the growth of certain cells, modulate the activity of certain receptors, or exhibit anti-oxidant properties .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the action of compounds with a thiophene nucleus .

properties

IUPAC Name

2-chloro-4-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4OS/c15-12-6-9(16)3-4-11(12)14(21)17-7-10-8-20(19-18-10)13-2-1-5-22-13/h1-6,8H,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGRTHGFNMMNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

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